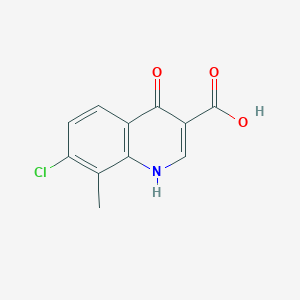

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGXAPARJYAEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303260 | |

| Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405923-50-4 | |

| Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is low, but it can dissolve in some organic solvents such as ethanol and dimethyl sulfoxide. This could affect its distribution and bioavailability in the body. Additionally, its strong acidity may allow it to react with bases to form salts, which could potentially alter its pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. This compound can also bind to proteins, altering their conformation and activity. For instance, it has been observed to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can form complexes with metal ions, further influencing its biochemical interactions.

Cellular Effects

The effects of this compound on cells are multifaceted. It can modulate cell signaling pathways by inhibiting kinases, leading to altered gene expression and cellular metabolism. This compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases. Furthermore, this compound can affect cell proliferation and differentiation, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes can lead to the inhibition of drug metabolism. Additionally, this compound can interact with DNA, causing changes in gene expression. The binding of this compound to metal ions can also influence its reactivity and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion transporters, facilitating its uptake and distribution. Binding proteins can also influence the localization and accumulation of this compound within specific cellular compartments. The distribution of this compound can affect its biological activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and apoptosis. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of this compound. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (abbreviated as 7-Cl-4-OH-8-Me-QCA) is a heterocyclic compound belonging to the quinoline family, characterized by its diverse biological activities. With a molecular formula of CHClNO and a molecular weight of 237.64 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The structural features of 7-Cl-4-OH-8-Me-QCA include:

- Chloro group : Enhances biological activity.

- Hydroxy group : Contributes to solubility and reactivity.

- Carboxylic acid : Increases interaction with biological targets.

Biological Activities

Research indicates that 7-Cl-4-OH-8-Me-QCA exhibits significant biological activities, including:

Research Findings

A summary of key findings from various studies highlights the biological activity of 7-Cl-4-OH-8-Me-QCA:

Case Studies

-

Cancer Cell Lines :

- A study demonstrated that 7-Cl-4-OH-8-Me-QCA effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound was found to induce cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology .

- Antibacterial Activity :

-

Mechanistic Studies :

- Further investigations into its mechanism revealed that the compound could bind to metal ions, affecting its biochemical interactions and enhancing its biological activity . This property is crucial for understanding how it can be utilized in drug development.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

- CAS No.: 405923-50-4

- Molecular Formula: C₁₁H₈ClNO₃

- Molecular Weight : 237.64 g/mol

- Key Features: A quinoline derivative with a hydroxy group at position 4, chlorine at position 7, and a methyl group at position 6.

Synthesis: Typically synthesized via hydrolysis of ethyl or methyl ester precursors under alkaline conditions, as seen in analogous quinoline-3-carboxylic acid derivatives .

Comparative Analysis with Structural Analogs

Substituent Variations in Quinoline-3/4-Carboxylic Acid Derivatives

The table below highlights key structural and functional differences:

Structural and Functional Insights

Substituent Effects on Solubility :

- The hydroxy group in the target compound enhances aqueous solubility compared to analogs with lipophilic substituents (e.g., 3-propoxyphenyl in ).

- Methoxy groups (e.g., in ) improve solubility but may reduce membrane permeability.

Bioactivity Correlations :

- Chlorine at position 7 (common in all analogs) is associated with antimicrobial and herbicidal activity .

- Bromine substitution (e.g., ) increases steric bulk and may alter target binding compared to chlorine.

Synthetic Accessibility: Esters of quinoline-3-carboxylic acids (e.g., ethyl esters in ) are frequently hydrolyzed to yield carboxylic acids, a route applicable to the target compound.

Challenges and Limitations

- Contradictions in Data : Molecular weights for analogs like Quinclorac (242.06 g/mol ) differ significantly from the target compound (237.64 g/mol), emphasizing the need for precise substitution analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.